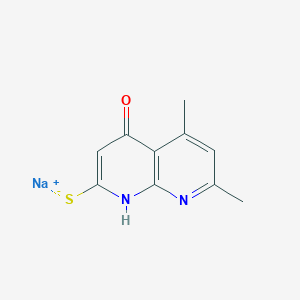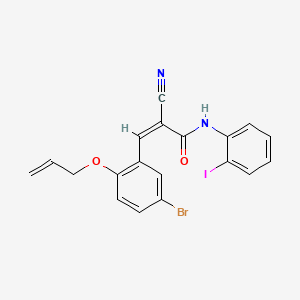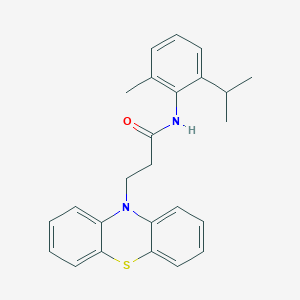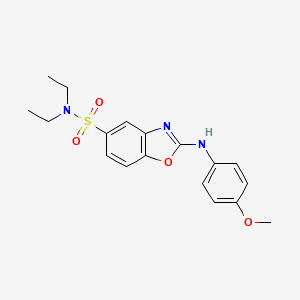
sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate, also known as DMOT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOT is a member of the naphthyridine family and has a molecular formula of C12H9N2NaO2S.
Wirkmechanismus
The mechanism of action of sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell growth and proliferation. sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and cathepsin B, which are involved in cancer cell growth and proliferation. sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate has also been shown to induce the production of reactive oxygen species, which can lead to cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several potential future directions for research on sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate. One area of interest is its use in combination with other anticancer agents to enhance their efficacy. Another potential direction is the development of sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate derivatives that may have improved anticancer activity or reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate and its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate involves the reaction of 2-amino-3,5-dimethylpyridine with carbon disulfide and sodium hydroxide. The resulting product is then treated with acetic anhydride to yield sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate as a yellow crystalline powder.
Wissenschaftliche Forschungsanwendungen
Sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS.Na/c1-5-3-6(2)11-10-9(5)7(13)4-8(14)12-10;/h3-4H,1-2H3,(H2,11,12,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXQWHBXAUSJAW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)C=C(N2)[S-])C.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466671.png)


![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466699.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7466712.png)



![(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide](/img/structure/B7466735.png)
![(Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466745.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466756.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-methyl-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B7466763.png)
![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466765.png)
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7466780.png)